5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two oxadiazole rings, each substituted with different aromatic groups. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl and dimethoxyphenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-1,3,4-oxadiazole
- 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole
- 5-(3-Chlorophenyl)-1,3,4-oxadiazole
Uniqueness
What sets 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole apart from similar compounds is its dual oxadiazole rings, each with distinct aromatic substitutions
Properties
Molecular Formula |
C19H15BrN4O4 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O4/c1-25-14-8-4-7-13(17(14)26-2)18-21-15(28-24-18)10-16-22-23-19(27-16)11-5-3-6-12(20)9-11/h3-9H,10H2,1-2H3 |
InChI Key |
YHPCIUPXELNNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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